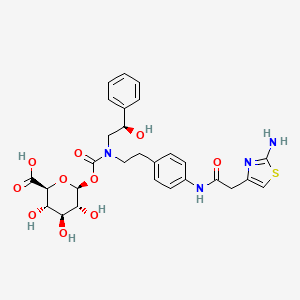

![molecular formula C₁₉H₁₉D₃Cl₃NO₄ B1146935 N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 CAS No. 1246820-72-3](/img/structure/B1146935.png)

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 (N-TECN-d3) is an organochlorine compound that was first synthesized in the laboratory in the 1950s. It has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a tracer molecule in biochemical and physiological studies. In addition, N-TECN-d3 has been used to investigate the mechanisms of action of various drugs and as a tool for studying the biochemical and physiological effects of drugs.

Wissenschaftliche Forschungsanwendungen

1. Application in Proteomics Research

Application Summary

This compound is utilized in proteomics research to study protein interactions, structures, and functions. It can serve as a labeling agent for proteins, allowing for the tracking and identification of proteins within complex biological systems.

Methods and Procedures

The compound is typically used in isotopic labeling , where it’s incorporated into proteins during synthesis. The trideuteriomethyl group serves as a stable isotope label, which can be detected using mass spectrometry.

Results and Outcomes

The use of this compound in proteomics has led to the identification of novel protein interactions and post-translational modifications. Quantitative data from mass spectrometry has provided insights into protein dynamics and disease mechanisms .

2. Application in Organic Synthesis

Application Summary

In organic synthesis, this compound is employed as an intermediate for the synthesis of complex organic molecules. Its trichloroethoxy carbonyl group is a versatile protecting group for amines.

Methods and Procedures

The compound is reacted with amines to form protected amine derivatives, which can then undergo further chemical transformations without affecting the amine functionality.

Results and Outcomes

The use of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 has enabled the synthesis of various organic molecules with high yields and purity. The protecting group can be removed under mild conditions, preserving the integrity of the synthesized compounds .

3. Application in Material Science

Application Summary

This compound is explored for its potential in developing new materials with unique properties, such as advanced polymers or coatings.

Methods and Procedures

The compound can be polymerized or copolymerized with other monomers to create polymers with specific characteristics, influenced by the presence of the trichloroethoxy carbonyl group.

Results and Outcomes

Research has shown that polymers derived from this compound exhibit enhanced thermal stability and chemical resistance, making them suitable for specialized applications .

5. Application in NMR Solvent Studies

Application Summary

The compound is used in nuclear magnetic resonance (NMR) studies as a solvent to investigate the structure and dynamics of other compounds.

Methods and Procedures

Due to its isotopic labeling, it serves as an excellent solvent in NMR spectroscopy, providing a non-interfering background for the analysis of target molecules.

Results and Outcomes

The use of this compound in NMR has led to a better understanding of reaction mechanisms and kinetics for various chemical reactions .

6. Application in Biochemical Research

Application Summary

This compound is used in biochemical research to study enzyme mechanisms and substrate specificity, particularly in reactions involving cyclohexene derivatives.

Methods and Procedures

It acts as a mimic for natural substrates or as an inhibitor in enzymatic assays, allowing researchers to dissect enzyme-substrate interactions at a molecular level.

Results and Outcomes

Studies have revealed detailed insights into enzyme catalysis and have helped in the design of enzyme inhibitors with therapeutic potential .

This analysis provides a glimpse into the diverse applications of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 across different scientific fields. Each application leverages the unique chemical properties of the compound to advance research and development in its respective field.

9. Application in Metabolic Research

Application Summary

The compound is used in metabolic research to trace metabolic pathways and understand the metabolism of various biomolecules.

Methods and Procedures

It is incorporated into metabolic studies as a tracer, where its deuterium atoms allow for tracking within metabolic systems using techniques like mass spectrometry.

Results and Outcomes

Research utilizing this compound has shed light on complex metabolic processes and has potential implications for understanding diseases related to metabolism .

Eigenschaften

IUPAC Name |

ethyl (1R,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3/t15-,18-/m1/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHGBHOTGMYPHH-XRCRJJCMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@@H]1C=CCC[C@]1(C2=CC=CC=C2)C(=O)OCC)C(=O)OCC(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858514 |

Source

|

| Record name | Ethyl (1R,6R)-6-{(~2~H_3_)methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 | |

CAS RN |

1246820-72-3 |

Source

|

| Record name | Ethyl (1R,6R)-6-{(~2~H_3_)methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

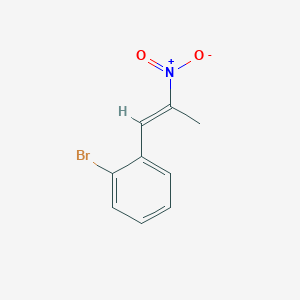

![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)